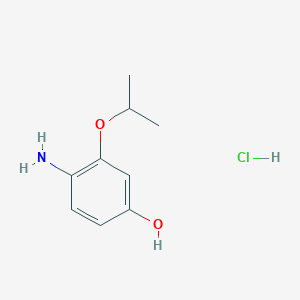

4-Amino-3-(propan-2-yloxy)phenol hydrochloride

Übersicht

Beschreibung

4-Amino-3-(propan-2-yloxy)phenol hydrochloride is an organic compound with the molecular formula C9H14ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a propan-2-yloxy group at the third position. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(propan-2-yloxy)phenol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with phenol, which undergoes nitration to introduce a nitro group at the fourth position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Etherification: The hydroxyl group at the third position is etherified with isopropyl bromide in the presence of a base like potassium carbonate to form the propan-2-yloxy group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Different ethers or esters depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-(propan-2-yloxy)phenol hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-3-(propan-2-yloxy)phenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The propan-2-yloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

4-Amino-3-methoxyphenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

4-Amino-3-ethoxyphenol: Contains an ethoxy group instead of a propan-2-yloxy group.

4-Amino-3-butoxyphenol: Features a butoxy group in place of the propan-2-yloxy group.

Comparison: 4-Amino-3-(propan-2-yloxy)phenol hydrochloride is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its methoxy, ethoxy, and butoxy analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Biologische Aktivität

4-Amino-3-(propan-2-yloxy)phenol hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a phenolic ether, suggests diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C₉H₁₄ClNO₂

- Molecular Weight : 203.67 g/mol

- Structure : The compound features an amino group (-NH₂), an ether functional group (-O-), and a phenolic structure, which contributes to its biological activities and solubility in aqueous environments due to its hydrochloride form .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Studies have demonstrated its effectiveness in modulating pain pathways and inflammatory responses, making it a candidate for pain relief therapies. Its mechanism involves interaction with various enzymes linked to inflammation, such as cyclooxygenases (COX) .

Antioxidant Activity

The presence of the phenolic group suggests that this compound may possess antioxidant properties . Phenolic compounds are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing pain and inflammation .

- Cell Signaling Modulation : It potentially influences key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

Case Studies

- Analgesic Efficacy : A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its use as an analgesic agent .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals, with results showing a dose-dependent response that highlights its potential as an antioxidant .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-3-propoxyphenol | C₉H₁₃NO₂ | Lacks hydrochloride; similar activity |

| Propan-2-yl 3-amino-4-hydroxybenzoate | C₁₀H₁₄ClNO₃ | Different alkyl chain; used in similar applications |

| 4-[Propan-2-yl(propyl)amino]phenol | C₁₂H₁₈N₂O | Contains additional propyl group; altered activity |

This table illustrates how this compound compares with structurally similar compounds, emphasizing its unique functional groups that confer distinct biological activities .

Analyse Chemischer Reaktionen

Salt Formation and Ion Exchange

The hydrochloride salt form enhances solubility in polar solvents. The free base can regenerate under alkaline conditions (e.g., NaOH treatment) and re-form salts with other acids (e.g., sulfate, citrate).

Table 1: Salt Metathesis Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (1.2 eq) | H₂O, 25°C, 1 h | Free base (4-Amino-3-isopropoxyphenol) | 95 | |

| H₂SO₄ (1.0 eq) | EtOH, 0°C, 30 min | Sulfate salt | 88 |

Amino Group Reactivity

The primary amine undergoes typical reactions:

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides .

-

Diazotization : Forms diazonium salts with NaNO₂/HCl (0–5°C), enabling coupling reactions for azo dyes .

Table 2: Acylation Reactions

| Acylating Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, RT, 12 h | N-Acetyl derivative | 82 | |

| Benzoyl chloride | Pyridine, 60°C, 6 h | N-Benzoyl derivative | 75 |

Phenolic Hydroxyl Reactivity

The hydroxyl group participates in:

Table 3: Ether Protection/Deprotection

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| MeI, K₂CO₃ | Acetone, reflux, 5 h | 4-Amino-3-isopropoxy-1-methoxybenzene | 78 | |

| BBr₃ (1.2 eq) | DCM, −78°C to RT, 2 h | Deprotected phenol | 92 |

Isopropoxy Group Reactivity

The propan-2-yloxy group undergoes:

-

Cleavage : HBr/HOAc cleaves the ether to regenerate 4-amino-3-hydroxyphenol .

-

Nucleophilic substitution : Replaced by amines or thiols under acidic conditions .

Table 4: Ether Cleavage Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HBr (48%) | HOAc, reflux, 3 h | 4-Amino-3-hydroxyphenol | 85 | |

| BBr₃ (1.5 eq) | DCM, RT, 4 h | 4-Amino-3-hydroxyphenol | 90 |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position to the amino group .

-

Sulfonation : H₂SO₄ at 100°C yields sulfonic acid derivatives .

Metal Complexation

The amino and phenolic hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates .

Table 5: Metal Complexation

| Metal Salt | Conditions | Complex | Stability Constant (log β) | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH/H₂O, RT, 2 h | [Cu(C₉H₁₂NO₂)Cl]⁺ | 8.2 | |

| Fe(NO₃)₃ | H₂O, 60°C, 1 h | [Fe(C₉H₁₂NO₂)(H₂O)₃]²⁺ | 6.7 |

Redox Reactions

-

Oxidation : The amino group oxidizes to nitroso derivatives with KMnO₄ in acidic media .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines (if present) .

Key Mechanistic Insights

Eigenschaften

IUPAC Name |

4-amino-3-propan-2-yloxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6(2)12-9-5-7(11)3-4-8(9)10;/h3-6,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUCSHORKNJXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.